molecular formula C7H10N2 B12936785 (1S,4R,5R)-2-Azabicyclo[2.2.1]heptane-5-carbonitrile CAS No. 1909288-55-6

(1S,4R,5R)-2-Azabicyclo[2.2.1]heptane-5-carbonitrile

Katalognummer: B12936785
CAS-Nummer: 1909288-55-6
Molekulargewicht: 122.17 g/mol
InChI-Schlüssel: ZYGSYWNTOIZIMA-LYFYHCNISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,4R,5R)-2-Azabicyclo[221]heptane-5-carbonitrile is a bicyclic compound with a unique structure that includes a nitrogen atom and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R,5R)-2-Azabicyclo[2.2.1]heptane-5-carbonitrile typically involves the use of functionalized aminoproline methyl esters. An epimerization-lactamization cascade reaction is a common method used to prepare derivatives of this compound. This process involves the epimerization of (2S,4R)-4-aminoproline methyl esters under basic conditions, followed by intramolecular aminolysis to form the bridged lactam intermediates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,4R,5R)-2-Azabicyclo[2.2.1]heptane-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases for epimerization and electron-withdrawing groups for stabilization during the reaction . The specific conditions depend on the desired reaction and the functional groups present in the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule.

Wirkmechanismus

The mechanism of action of (1S,4R,5R)-2-Azabicyclo[2.2.1]heptane-5-carbonitrile involves its interaction with molecular targets through its nitrogen and nitrile groups. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The specific pathways involved depend on the context in which the compound is used, such as enzyme inhibition or receptor binding .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1S,4R,5R)-2-Azabicyclo[2.2.1]heptane-5-carbonitrile is unique due to its specific stereochemistry and the presence of a nitrile group.

Eigenschaften

CAS-Nummer

1909288-55-6

Molekularformel

C7H10N2

Molekulargewicht

122.17 g/mol

IUPAC-Name

(1S,4R,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile

InChI

InChI=1S/C7H10N2/c8-3-5-1-7-2-6(5)4-9-7/h5-7,9H,1-2,4H2/t5-,6-,7+/m0/s1

InChI-Schlüssel

ZYGSYWNTOIZIMA-LYFYHCNISA-N

Isomerische SMILES

C1[C@H]2C[C@H]([C@@H]1CN2)C#N

Kanonische SMILES

C1C2CC(C1CN2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.